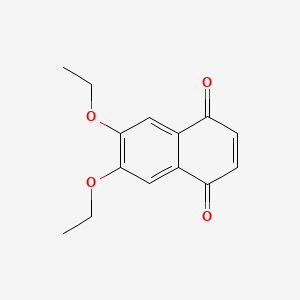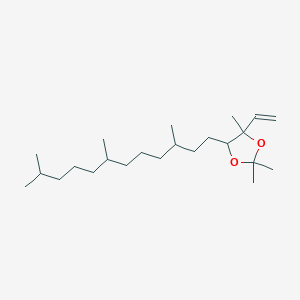![molecular formula C17H15N3 B14371597 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine CAS No. 90492-61-8](/img/structure/B14371597.png)
2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a naphthalene ring system substituted with an azo group linked to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine typically involves a diazo coupling reaction. The process begins with the diazotization of 4-methylaniline to form the corresponding diazonium salt. This is achieved by reacting 4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-amine in an alkaline medium to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. The key steps include the preparation of diazonium salts and their subsequent coupling with aromatic amines. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Widely used as a dye and pigment in textile and printing industries.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine
- 1-[(E)-(4-Methoxyphenyl)diazenyl]-2-naphthol
- 4-[(E)-(4-Chlorophenyl)diazenyl]-1-naphthalenamine
Uniqueness
2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methyl group influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Properties
CAS No. |
90492-61-8 |
|---|---|
Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(4-methylphenyl)diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C17H15N3/c1-12-6-9-14(10-7-12)19-20-16-11-8-13-4-2-3-5-15(13)17(16)18/h2-11H,18H2,1H3 |
InChI Key |
YOLNDEBJRQDKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)



methanone](/img/structure/B14371605.png)

